molecular formula C26H16I4 B3122090 1,1,2,2-Tetrakis(4-iodophenyl)ethene CAS No. 299914-63-9

1,1,2,2-Tetrakis(4-iodophenyl)ethene

Cat. No.: B3122090
CAS No.: 299914-63-9
M. Wt: 836 g/mol
InChI Key: FKMHYDQYAZCSAM-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-iodophenyl)ethene: is an organic compound with the molecular formula C26H16I4 and a molecular weight of 836.02 g/mol . This compound is characterized by the presence of four iodine atoms attached to phenyl groups, which are in turn connected to an ethene backbone. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1,2,2-Tetrakis(4-iodophenyl)ethene can be synthesized through a multi-step process involving the iodination of phenyl groups and subsequent coupling reactions. One common method involves the following steps:

Industrial Production Methods:

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized reactors and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

1,1,2,2-Tetrakis(4-iodophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce quinones or reduced phenyl derivatives .

Scientific Research Applications

1,1,2,2-Tetrakis(4-iodophenyl)ethene has several scientific research applications, including:

Comparison with Similar Compounds

  • 1,1,2,2-Tetrakis(4-bromophenyl)ethene
  • 1,1,2,2-Tetrakis(4-chlorophenyl)ethene
  • 1,1,2,2-Tetrakis(4-fluorophenyl)ethene

Comparison:

1,1,2,2-Tetrakis(4-iodophenyl)ethene is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher atomic mass and greater polarizability compared to bromine, chlorine, and fluorine derivatives. These properties make it particularly useful in applications requiring heavy atoms or specific halogen bonding interactions .

Properties

IUPAC Name

1-iodo-4-[1,2,2-tris(4-iodophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16I4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHYDQYAZCSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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